11-methyl-2,6-dioxo-7-[2-(trifluoromethyl)phenyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
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Overview
Description
11-methyl-2,6-dioxo-7-[2-(trifluoromethyl)phenyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a complex organic compound known for its unique chemical structure and properties. This compound is part of the pyrimidinedione chemical class and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-methyl-2,6-dioxo-7-[2-(trifluoromethyl)phenyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile involves multiple steps. One of the key steps includes the reaction between a substituted aniline and an oxazinone. For instance, 2-chloro-4-fluoro-5-aminobenzoic acid and 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one are heated in acetic acid to form the ring systems of the compound in over 90% yield .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
11-methyl-2,6-dioxo-7-[2-(trifluoromethyl)phenyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include controlled temperature, pressure, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
11-methyl-2,6-dioxo-7-[2-(trifluoromethyl)phenyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the determination of various analytes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of herbicides and other agrochemicals.
Mechanism of Action
The compound exerts its effects by inhibiting specific enzymes or interacting with molecular targets. For example, it may inhibit protoporphyrinogen oxidase, preventing chlorophyll formation and leading to the accumulation of protoporphyrin IX, a potent photosensitizer. This results in the activation of oxygen, causing lipid peroxidation and rapid loss of membrane integrity and function .
Comparison with Similar Compounds
Similar Compounds
Saflufenacil: A similar compound used as an herbicide with a similar mechanism of action.
Butafenacil: Another herbicide with a related chemical structure and function.
Uniqueness
11-methyl-2,6-dioxo-7-[2-(trifluoromethyl)phenyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is unique due to its specific trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C20H11F3N4O2 |
---|---|
Molecular Weight |
396.3 g/mol |
IUPAC Name |
11-methyl-2,6-dioxo-7-[2-(trifluoromethyl)phenyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile |
InChI |
InChI=1S/C20H11F3N4O2/c1-11-5-4-8-26-16(11)25-17-13(19(26)29)9-12(10-24)18(28)27(17)15-7-3-2-6-14(15)20(21,22)23/h2-9H,1H3 |
InChI Key |
YSTWSXFJHJZEGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=O)N3C4=CC=CC=C4C(F)(F)F)C#N |
Origin of Product |
United States |
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